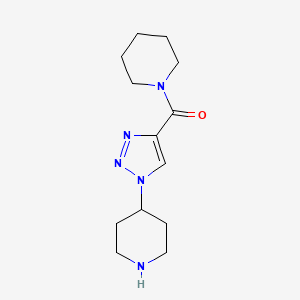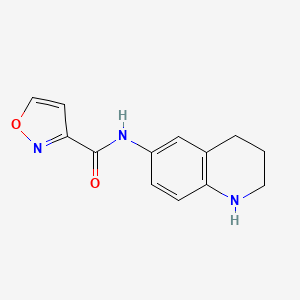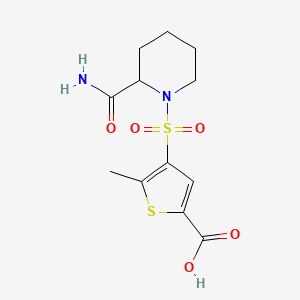
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide, commonly known as IMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMPA is a small molecule inhibitor that targets the enzyme inositol monophosphatase (IMPase).
作用机制
IMPA targets the enzyme inositol monophosphatase (2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide), which is involved in the phosphatidylinositol (PI) signaling pathway. The PI signaling pathway is important for various cellular processes, including cell proliferation, differentiation, and apoptosis. IMPA inhibits 2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide, which leads to a decrease in the levels of inositol monophosphate (IMP) and an increase in the levels of inositol, which is an important signaling molecule.
Biochemical and Physiological Effects:
IMPA has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of inositol in the brain, which has neuroprotective effects. IMPA has also been shown to increase the levels of inositol in cancer cells, which leads to the inhibition of cell growth. Additionally, IMPA has been shown to have anti-inflammatory effects and has been investigated for its potential use in the treatment of inflammatory diseases.
实验室实验的优点和局限性
IMPA has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high specificity for 2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide. However, IMPA also has some limitations. It has a relatively short half-life, which can make it difficult to use in long-term studies. Additionally, IMPA can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for the research on IMPA. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to investigate its potential use in cancer therapy, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to better understand the mechanism of action of IMPA and its potential off-target effects.
合成方法
IMPA can be synthesized using various methods. One of the most common methods involves the reaction of 4-methyl-3-pyridinecarboxylic acid with 1H-indole-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to yield IMPA. Other methods involve the use of different starting materials and reagents.
科学研究应用
IMPA has been extensively studied for its potential use in the treatment of various diseases. It has been shown to have neuroprotective effects and has been investigated for its potential use in the treatment of bipolar disorder, schizophrenia, and Alzheimer's disease. IMPA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-(4-methylpyridin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-6-7-17-10-15(11)19-16(20)8-12-9-18-14-5-3-2-4-13(12)14/h2-7,9-10,18H,8H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMFNLASXQHRBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(hydroxymethyl)phenyl]methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7570095.png)
![1-(3-bromophenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]methanamine](/img/structure/B7570110.png)
![5-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-2-amine](/img/structure/B7570114.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7570122.png)
![6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine](/img/structure/B7570126.png)
![Methyl 2-[(4-methyl-1,3-thiazol-5-yl)methylamino]pyridine-3-carboxylate](/img/structure/B7570133.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclopropanamine](/img/structure/B7570145.png)




![3-[[(4-Methylpyridin-3-yl)amino]methyl]phenol](/img/structure/B7570174.png)

![4-[2-Methoxyethyl(methyl)sulfamoyl]-5-methylthiophene-2-carboxylic acid](/img/structure/B7570195.png)